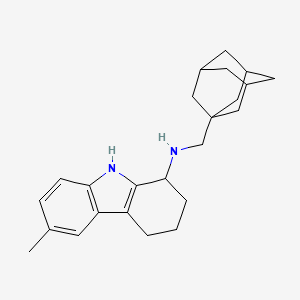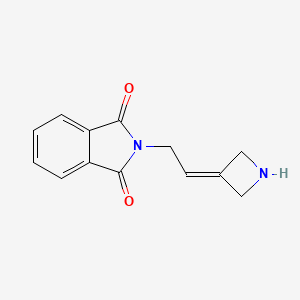![molecular formula C24H18O6 B14911700 2,2'-[1,1'-Binaphthalene-2,2'-diylbis(oxy)]diacetic acid](/img/structure/B14911700.png)
2,2'-[1,1'-Binaphthalene-2,2'-diylbis(oxy)]diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C24H18O6 is a complex organic molecule. It is known for its unique structural properties and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C24H18O6 can be achieved through various organic reactions. One common method involves the use of methyl benzoate and sodium hydroxide in the presence of ethanol . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants . Another method involves the oxidation of alkenes to form the desired compound .
Industrial Production Methods
In industrial settings, the production of C24H18O6 often involves large-scale reactions using automated reactors . The process may include continuous flow synthesis to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
C24H18O6: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The compound can undergo substitution reactions, particularly with reagents like .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
C24H18O6: has a wide range of applications in scientific research:
Chemistry: Used as a for the synthesis of more complex molecules.
Biology: Employed in the study of and .
Medicine: Investigated for its potential , including and effects.
Industry: Utilized in the production of polymers and advanced materials
Mecanismo De Acción
The mechanism by which C24H18O6 exerts its effects involves interactions with specific molecular targets . These targets may include enzymes and receptors that play a role in various biochemical pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparación Con Compuestos Similares
C24H18O6: can be compared with other similar compounds, such as 18-Crown-6 and dibenzo-18-crown-6 . While these compounds share some structural similarities, C24H18O6 is unique in its specific functional groups and reactivity . The presence of additional aromatic rings and oxygen atoms in C24H18O6 contributes to its distinct properties and applications.
Propiedades
Fórmula molecular |
C24H18O6 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
2-[1-[2-(carboxymethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetic acid |
InChI |
InChI=1S/C24H18O6/c25-21(26)13-29-19-11-9-15-5-1-3-7-17(15)23(19)24-18-8-4-2-6-16(18)10-12-20(24)30-14-22(27)28/h1-12H,13-14H2,(H,25,26)(H,27,28) |
Clave InChI |
OZGFLBCWIQDWLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCC(=O)O)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


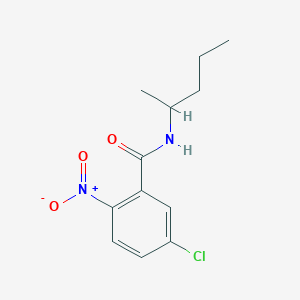

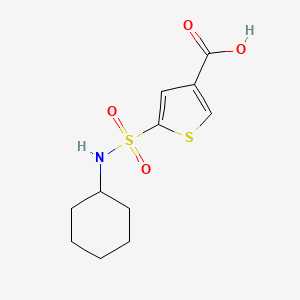
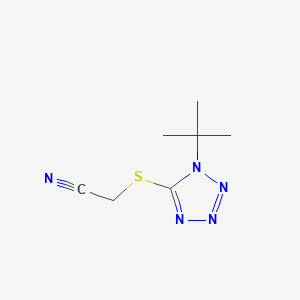

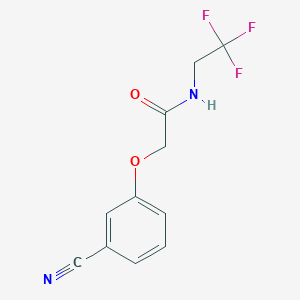
![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)


